6,8-Dibromo-2-thiophen-2-ylquinoline

Descripción general

Descripción

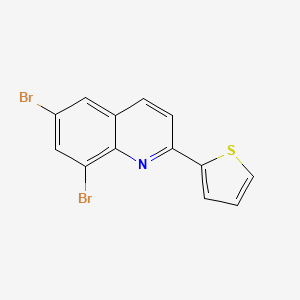

6,8-Dibromo-2-thiophen-2-ylquinoline is a chemical compound with the molecular formula C13H7Br2NS It is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring, and a thiophene ring attached at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-thiophen-2-ylquinoline typically involves the bromination of 2-thiophen-2-ylquinoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dibromo-2-thiophen-2-ylquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound 6,8-dibromo-2-thiophen-2-ylquinoline has shown promise in the development of pharmaceutical agents. Its derivatives have been studied for their biological activities, particularly as potential inhibitors in cancer and other diseases.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have been evaluated for their ability to inhibit telomerase activity in various cancer cell lines. The IC50 values for some derivatives were found to be lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer types .

Antiviral Properties

In addition to its anticancer potential, certain derivatives of this compound have been investigated for their antiviral activities. They have shown effectiveness against retroviruses and other viral pathogens, making them candidates for further development as antiviral therapeutics .

Materials Science Applications

The structural characteristics of this compound allow it to be utilized in materials science, particularly in the development of organic electronic materials.

Organic Photonic Materials

Research has demonstrated that this compound can be used as a building block for organic photonic materials due to its strong UV-vis absorption properties. Its derivatives have been incorporated into polymer matrices to enhance photonic and electronic properties .

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 340 |

| Fluorescence Yield | High |

Nanomaterials

The compound has also been explored in the synthesis of nanoparticles for drug delivery applications. Nanoparticles functionalized with this compound exhibit improved biocompatibility and targeted delivery capabilities when conjugated with specific ligands .

Case Study: Anticancer Drug Development

A study conducted on a series of quinoline derivatives including this compound revealed their potential as telomerase inhibitors in gastric cancer cells. The study highlighted the structure-activity relationship that led to the identification of potent inhibitors with low IC50 values compared to existing treatments .

Case Study: Nanoparticle Drug Delivery

In another case study focusing on nanoparticle-based drug delivery systems, researchers utilized this compound as a functionalizing agent for nanoparticles aimed at targeting cancer cells specifically. The results indicated enhanced targeting efficiency and reduced off-target effects when compared to traditional drug delivery methods .

Mecanismo De Acción

The mechanism of action of 6,8-Dibromo-2-thiophen-2-ylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparación Con Compuestos Similares

6,8-Dibromo-2-thiophen-2-ylquinoline can be compared with other brominated quinoline derivatives, such as:

6,8-Dibromoquinoline: Lacks the thiophene ring, which may affect its reactivity and applications.

2-Thiophen-2-ylquinoline: Lacks the bromine atoms, which may influence its chemical properties and biological activities.

The presence of both bromine atoms and the thiophene ring in this compound makes it unique and potentially more versatile in various applications.

Actividad Biológica

6,8-Dibromo-2-thiophen-2-ylquinoline is a synthetic compound characterized by its molecular formula . It features two bromine atoms at the 6 and 8 positions of the quinoline ring and a thiophene ring at the 2 position. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in various cancer cell lines, demonstrating significant cytotoxic effects.

-

In Vitro Studies :

- In a study involving multiple human cancer cell lines, including HepG-2 and Caco-2, the compound exhibited an IC50 value of approximately , indicating strong efficacy against these tumor cells .

- Morphological assessments revealed that treatment with this compound led to notable changes in cell structure, including nuclear condensation and cell shrinkage, which are indicative of apoptosis .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific details on its spectrum of activity remain limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of bromine atoms is believed to enhance its reactivity and biological potency compared to other derivatives lacking these halogen substituents.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,8-Dibromoquinoline | Lacks thiophene ring | Moderate anticancer activity |

| 2-Thiophen-2-ylquinoline | Lacks bromine atoms | Limited biological activity |

| 6-Bromo-2-thiophen-2-ylquinoline | One bromine atom | Reduced efficacy compared to dibrominated variant |

The unique combination of both bromine atoms and the thiophene ring in this compound enhances its potential as a versatile agent in medicinal chemistry.

Study on Antitumor Activity

A detailed investigation into the antitumor effects of various quinoline derivatives included this compound. The study reported that this compound significantly inhibited tumor growth in vitro and demonstrated dose-dependent cytotoxicity across different cancer cell lines .

In Vivo Efficacy

In vivo studies further supported the compound's potential as a therapeutic agent for cancer treatment. Administration in animal models showed a marked reduction in tumor size and improved survival rates compared to control groups .

Propiedades

IUPAC Name |

6,8-dibromo-2-thiophen-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2NS/c14-9-6-8-3-4-11(12-2-1-5-17-12)16-13(8)10(15)7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYRKABTXKOOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.